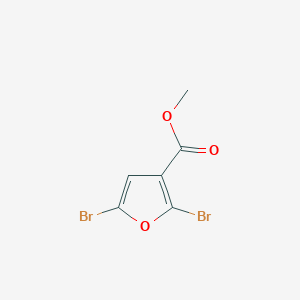
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, commonly known as EMPS, is a molecule of significant interest in the scientific community due to its unique properties and potential applications. EMPS is a sulfonamide derivative that can be synthesized from simple and commercially available starting materials. It has been studied for its potential use in the synthesis of drugs, as a bioactive compound, and as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis Techniques and Antimicrobial Evaluation : Research has demonstrated the synthesis of dihydropyrimidinone and dihydropyrimidine derivatives, which exhibit broad biological activities. These compounds have been explored for their antibacterial, antiviral, and anticancer properties. One study detailed the synthesis of new dihydropyrimidine derivatives, showing significant antibacterial activity against gram-positive and gram-negative bacteria, as well as potent antifungal activity against species such as Aspergillus fumigates and Rhizopus. The antimicrobial activity was attributed to the structural characteristics of the compounds, with specific derivatives demonstrating higher activity levels. Molecular docking studies further revealed the mechanism behind their efficacy, highlighting the importance of cyclohexyl groups in blocking the active centers of glucose-6-phosphate synthase in bacteria and fungi (Sahar B. Al-Juboori, 2020).
Applications in Drug Discovery
Structural Characterization and Drug Design : Another line of research focused on the structural characterization of dihydropyrimidine derivatives as potential dihydrofolate reductase inhibitors, a key target in cancer therapy. X-ray diffraction analysis and molecular docking simulations were employed to assess the inhibitory potential against the human enzyme. This study provided valuable insights into the design of novel anticancer agents based on the dihydropyrimidine scaffold, highlighting the versatility of these compounds in drug development (L. H. Al-Wahaibi et al., 2021).
Propriétés
IUPAC Name |
5-ethyl-6-hydroxy-1-(2-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-8-11(16)14-13(19)15(12(8)17)9-6-4-5-7-10(9)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCSJPMFUBXLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2=CC=CC=C2OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



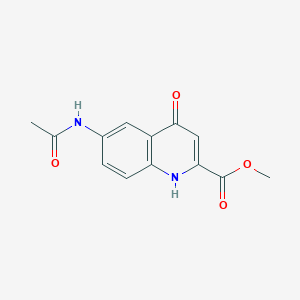



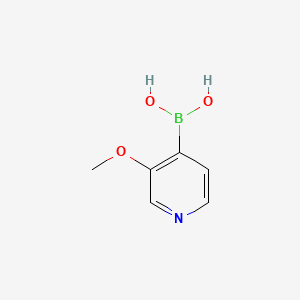
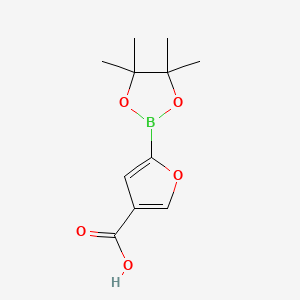
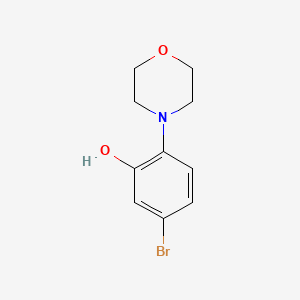
![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)


